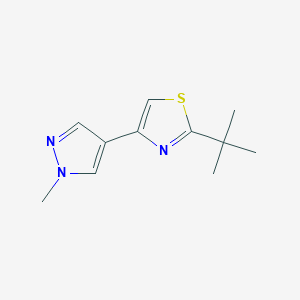
N,N-dimethyl-4-phenylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-phenylcyclohexane-1-carboxamide, commonly known as DM-PHCC, is a cyclic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its unique structure and properties make it a promising candidate for several scientific research applications.
Scientific Research Applications
DM-PHCC has several potential applications in scientific research, including its use as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. Several studies have shown that DM-PHCC exhibits anti-tumor activity and can induce apoptosis in cancer cells. Additionally, DM-PHCC has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The mechanism of action of DM-PHCC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that DM-PHCC can inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and transcription. Additionally, DM-PHCC has been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is implicated in cell survival and proliferation.
Biochemical and Physiological Effects:
DM-PHCC has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides. Additionally, DM-PHCC has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the levels of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DM-PHCC in lab experiments is its unique structure and properties, which make it a promising candidate for various scientific research applications. Additionally, DM-PHCC is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using DM-PHCC in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the scientific research on DM-PHCC, including its potential use as a drug candidate for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DM-PHCC and its potential applications in various fields. Furthermore, the development of new synthesis methods and purification techniques for DM-PHCC could lead to improved yields and reduced costs, making it a more viable option for scientific research.
Synthesis Methods
The synthesis of DM-PHCC involves several steps, including the reaction of cyclohexanone with phenylmagnesium bromide, followed by the reaction of the resulting product with N,N-dimethylformamide. This multi-step process results in the formation of DM-PHCC, which is then purified using various techniques such as recrystallization and column chromatography.
Properties
IUPAC Name |
N,N-dimethyl-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYGSGQPAPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)



![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)
